

Spectroscopic Properties of L-Erythrulose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Erythrulose*

Cat. No.: B118282

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Erythrulose, a naturally occurring ketotetrose sugar, is a compound of significant interest in various scientific domains, including cosmetics and organic synthesis. Its chemical formula is C₄H₈O₄, and its molecular weight is 120.10 g/mol .^[1] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and development. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **L-Erythrulose**, complete with experimental protocols and data presented in a clear, tabular format for ease of reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **L-Erythrulose**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data (Predicted, 500 MHz, D₂O)

Chemical Shift (ppm)	Multiplicity
4.40	Singlet
4.29	Singlet
4.22	Doublet of Doublets
3.82	Doublet of Doublets
3.76	Triplet

¹³C NMR Data (Predicted, 25 MHz, D₂O)

Chemical Shift (ppm)
215.1
75.3
72.8
66.8

Note: The NMR data presented above is based on predicted values from the Human Metabolome Database (HMDB) and serves as a reference. Experimental values may vary based on solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy

The IR spectrum of a carbohydrate-like **L-Erythrulose** is characterized by the presence of strong hydroxyl and carbonyl absorptions.

Wavenumber (cm ⁻¹)	Functional Group
~3400 (broad)	O-H stretching (hydroxyl groups)
~2900	C-H stretching
~1725	C=O stretching (ketone)
1200-950	C-O stretching and C-C vibrations ("fingerprint region" for carbohydrates)

Mass Spectrometry (MS)

Mass spectrometry of **L-Erythrulose** provides crucial information about its molecular weight and fragmentation pattern.

m/z	Ion
121.05	[M+H] ⁺
143.03	[M+Na] ⁺
103.04	[M+H-H ₂ O] ⁺
91.04	[M+H-CH ₂ O] ⁺
73.03	[M+H-H ₂ O-CH ₂ O] ⁺
61.03	[M+H-2(CH ₂ O)] ⁺

Note: The mass spectrometry data is based on tandem mass spectrometry (MS/MS) analysis. The fragmentation pattern can be valuable for structural elucidation.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **L-Erythrulose**.
- Dissolve the sample in approximately 0.5-0.7 mL of deuterium oxide (D₂O).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

- Instrument: 400 MHz or higher NMR spectrometer.
- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64 scans, depending on the concentration.
- Relaxation Delay: 1-5 seconds.
- Data Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TSP or DSS) or the residual solvent peak.

¹³C NMR Spectroscopy:

- Instrument: 100 MHz or higher NMR spectrometer.
- Solvent: D₂O.
- Temperature: 298 K.
- Pulse Sequence: Proton-decoupled ¹³C experiment.
- Number of Scans: 1024 or more, depending on the concentration and instrument sensitivity.
- Relaxation Delay: 2-5 seconds.
- Data Processing: Fourier transform, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of **L-Erythrulose** (as a solid or a concentrated aqueous solution) directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

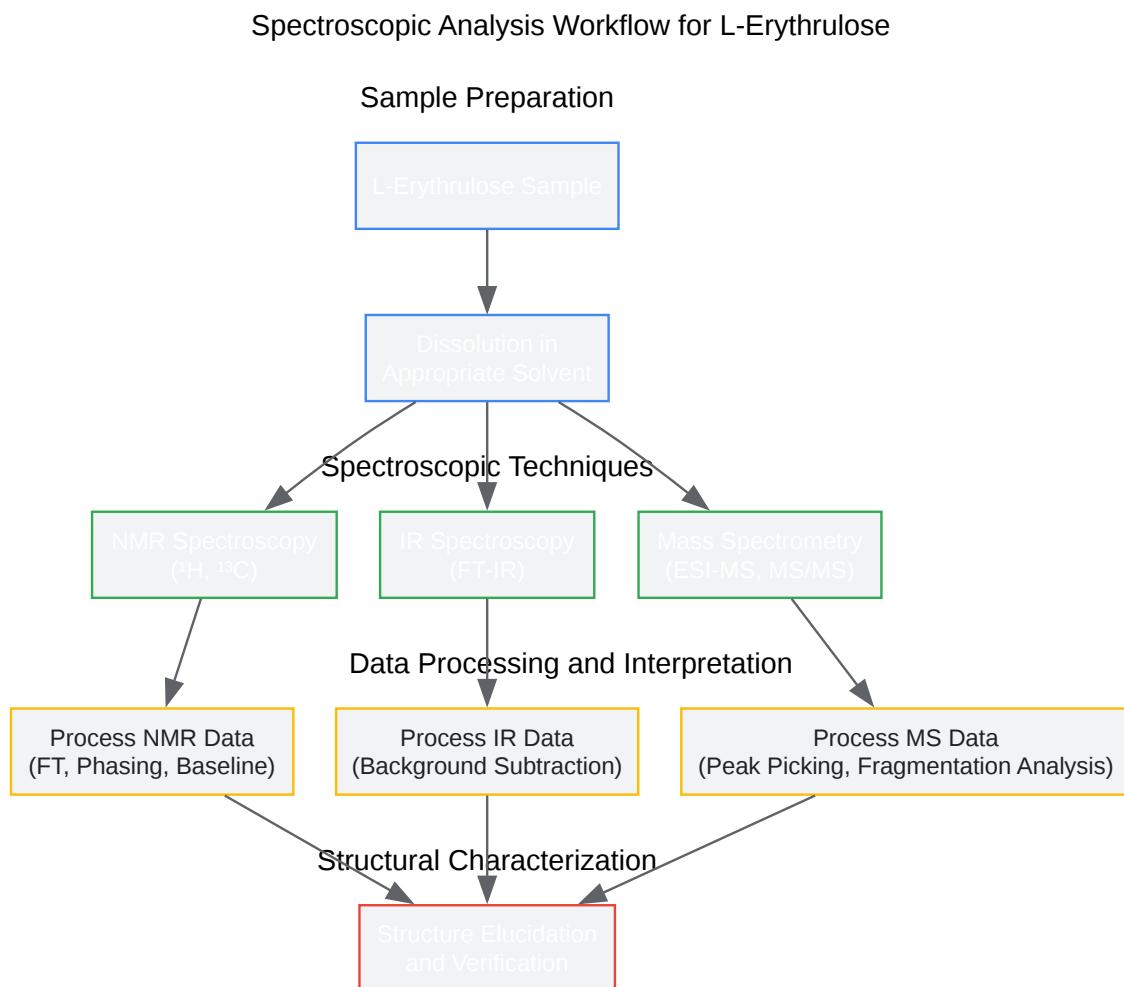
FT-IR Spectroscopy:

- Instrument: Fourier Transform Infrared Spectrometer with an ATR accessory.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans.
- Data Processing: Background subtraction and baseline correction.

Mass Spectrometry

Sample Preparation:

- Prepare a dilute solution of **L-Erythrulose** in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
- The typical concentration is in the range of 1-10 $\mu\text{g/mL}$.


Electrospray Ionization Mass Spectrometry (ESI-MS):

- Instrument: Quadrupole Time-of-Flight (Q-TOF) or similar high-resolution mass spectrometer.
- Ionization Mode: Positive or negative electrospray ionization.
- Capillary Voltage: 3-4 kV.

- Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.
- Drying Gas: Nitrogen, at a temperature of 200-300 °C.
- Mass Range: m/z 50-300.
- Collision Energy (for MS/MS): Varies (e.g., 10-40 eV) to induce fragmentation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like **L-Erythrulose**.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of **L-Erythrulose**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Production of L-erythrose via L-erythrulose from erythritol using microbial and enzymatic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Properties of L-Erythrulose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118282#spectroscopic-properties-of-l-erythrulose-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com